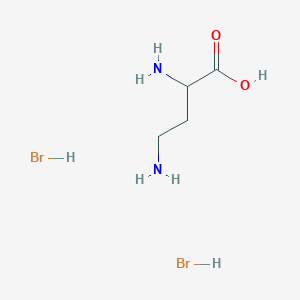

2,4-Diaminobutanoic acid dihydrobromide

Description

Overview of 2,4-Diaminobutanoic Acid within the Context of Non-Proteinogenic Amino Acids and Diamino Acids

2,4-Diaminobutanoic acid is classified as a non-proteinogenic α-amino acid. hmdb.canih.gov This means that while it possesses the fundamental structure of an amino acid—a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain—it is not genetically coded for protein synthesis in most organisms. ontosight.ai Its structure is a butyric acid backbone with amino groups at the 2nd and 4th positions. nih.govmonarchinitiative.org

A key feature of 2,4-diaminobutanoic acid is that it is a diamino acid, containing two amino groups. ontosight.ainih.gov This characteristic distinguishes it from the majority of proteinogenic amino acids, which typically have a single amino group. ontosight.ai The presence of the second amino group on the side chain imparts a net positive charge at physiological pH, classifying it as a cationic amino acid analogue. hmdb.ca This property significantly influences its chemical behavior and biological interactions.

Historical Discoveries and Evolving Academic Significance of the Compound

Initially, 2,4-diaminobutanoic acid was isolated from natural sources such as Lathyrus sylvestris and Phaseolus vulgaris. nih.govgoogle.com Its presence in certain bacteria and plants hinted at specialized metabolic roles. ontosight.aiontosight.ai Early research into this compound was often associated with its neurotoxic properties. wikipedia.org However, the academic significance of 2,4-diaminobutanoic acid has evolved considerably over time.

Contemporary research has shifted towards exploring its potential in various biomedical and biotechnological applications. ontosight.aiontosight.ai For instance, it has been investigated for its ability to inhibit the growth of specific microorganisms and for its interactions with various enzymes and receptors. ontosight.ai Furthermore, it serves as a valuable building block in peptide synthesis and in the development of novel antibiotics and anticancer agents. ontosight.aiontosight.ai Its role in the biosynthesis of certain antibiotics and as a precursor for other biologically active compounds is an active area of investigation. ontosight.ai

Importance of Stereoisomeric Forms (e.g., L-, D-, DL-Isomers) in Research Contexts

The presence of a chiral center at the α-carbon means that 2,4-diaminobutanoic acid exists as two stereoisomers: L-2,4-diaminobutanoic acid and D-2,4-diaminobutanoic acid, as well as a racemic mixture of both, DL-2,4-diaminobutanoic acid. ontosight.aisigmaaldrich.com The stereochemistry of this compound is crucial, as the different isomers often exhibit distinct biological activities and roles.

L-2,4-Diaminobutanoic Acid (L-DAB): This isomer has been studied for its unique antitumor effects on cultured hepatoma cells. nih.gov Its cytotoxicity is linked to a massive and unregulated uptake by the tumor cells, leading to an energy crisis and cell death. nih.gov L-DAB is also used as a reagent in the quantification of the neurotoxin β-N-methylamino-L-alanine (BMAA) in seafood. sigmaaldrich.com

D-2,4-Diaminobutanoic Acid (D-DAB): The D-isomer is a component of the cell wall peptidoglycan in certain actinomycetes, and the ratio of D- to L-isomers can be a useful taxonomic marker. nih.gov Research has also explored the biosynthesis of poly-D-DAB, a homopolymer of D-2,4-diaminobutanoic acid with antiviral properties, which involves a specific racemase enzyme that converts the L-isomer to the D-isomer. frontiersin.org

Stereospecific Inhibition: The stereoisomers of 2,4-diaminobutanoic acid have shown stereospecificity in their interaction with the GABA (gamma-aminobutyric acid) system. The S(+)-isomer (L-form) is significantly more potent than the R(-)-isomer (D-form) as an inhibitor of GABA uptake in the brain. nih.gov

Table 1: Properties and Research Context of 2,4-Diaminobutanoic Acid Isomers

| Isomer | Key Research Findings |

|---|---|

| L-2,4-Diaminobutanoic acid | Exhibits antitumor properties against hepatoma cells. nih.gov Used as a standard in neurotoxin analysis. sigmaaldrich.com More potent inhibitor of GABA uptake compared to the D-isomer. nih.gov |

| D-2,4-Diaminobutanoic acid | Component of bacterial cell walls. nih.gov Building block of the antiviral polymer poly-D-DAB. frontiersin.org |

| DL-2,4-Diaminobutanoic acid | Racemic mixture used in various chemical synthesis and biological studies. nih.gov |

Defining the Scope of Contemporary Academic Research on 2,4-Diaminobutanoic Acid Dihydrobromide

Current academic research on this compound and its parent compound is multifaceted. A significant area of focus is its potential as an antineoplastic agent. hmdb.canih.gov Studies have demonstrated its ability to induce lysis in glioma cells and other cancer cell lines through excessive uptake via amino acid transport systems. hmdb.canih.gov

Another major research avenue is its role in microbiology and biotechnology. The incorporation of its isomers into bacterial cell walls and the biosynthesis of polymers like poly-D-DAB are of great interest. nih.govfrontiersin.org Furthermore, its function as a defense mechanism in diatoms against predators highlights its ecological significance. nih.gov

In the field of neuroscience, 2,4-diaminobutanoic acid is studied for its interaction with the GABAergic system, acting as a GABA transaminase inhibitor and a GABA reuptake inhibitor, which elevates GABA levels in the brain. wikipedia.org However, its neurotoxic potential is also a critical consideration in these studies. wikipedia.org The use of 2,4-diaminobutanoic acid derivatives as building blocks for peptide synthesis to create novel therapeutic agents remains a promising area of medicinal chemistry. ontosight.ai

Table 2: Key Areas of Contemporary Research on 2,4-Diaminobutanoic Acid

| Research Area | Focus of Study |

|---|---|

| Oncology | Antitumor effects against glioma and hepatoma cells. hmdb.canih.gov |

| Microbiology | Role in bacterial cell wall structure and biosynthesis of antimicrobial polymers. nih.govfrontiersin.org |

| Ecology | Function as a defense mechanism in marine diatoms. nih.gov |

| Neuroscience | Inhibition of GABA uptake and transaminase. wikipedia.orgnih.gov |

| Medicinal Chemistry | Use as a building block for synthesizing novel peptides and other bioactive compounds. ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12Br2N2O2 |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2,4-diaminobutanoic acid;dihydrobromide |

InChI |

InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H |

InChI Key |

DCPPMGCNFBQXCI-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 2,4 Diaminobutanoic Acid

Established Chemical Synthesis Routes for 2,4-Diaminobutanoic Acid

The chemical synthesis of 2,4-diaminobutanoic acid has been approached from various precursors, employing multi-step pathways that leverage fundamental organic reactions to construct the target molecule.

Synthesis Pathways Utilizing γ-Butyrolactone as a Precursor

A notable synthetic route to 2,4-diaminobutanoic acid dihydrochloride commences with γ-butyrolactone. nih.govcdnsciencepub.com This pathway involves the condensation of one mole of potassium phthalimide with 2-bromo-4-butyrolactone, which results in the formation of a 2-phthalimidolactone intermediate. nih.gov This intermediate can subsequently be opened by reacting with a second molecule of potassium phthalimide. The resulting diphthalimido acid undergoes hydrolysis to yield 2,4-diaminobutanoic acid dihydrochloride in excellent yields. nih.govcdnsciencepub.com This method provides an efficient pathway from a readily available starting material. cdnsciencepub.com

Table 1: Key Steps in Synthesis from γ-Butyrolactone

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | 2-bromo-4-butyrolactone, Potassium phthalimide | 2-phthalimidolactone |

| 2 | 2-phthalimidolactone, Potassium phthalimide | Diphthalimido acid |

| 3 | Diphthalimido acid | 2,4-diaminobutanoic acid dihydrochloride |

Multi-step Synthesis Protocols Starting from Homoserine

Homoserine serves as a chiral starting material for the synthesis of 2,4-diaminobutanoic acid derivatives. A described multi-step process begins with the protection of the amino and carboxyl groups of homoserine. This is followed by the introduction of a phthaloyl (pht) group through a Mitsunobu reaction. Subsequent steps involve debenzylation and the removal of the phthaloyl and Boc protecting groups to afford the final product. This six-step synthesis provides a controlled method with high reaction yields and intermediates that are convenient for separation and purification.

The biosynthesis of 2,4-diaminobutanoic acid from L-homoserine has also been studied in organisms like Lathyrus sylvestris, indicating its role as a natural precursor.

Alternative Chemical Syntheses from Diverse Starting Materials (e.g., glutamic acid, asparagine)

Alternative synthetic strategies have been developed from other common amino acids. One such method utilizes glutamic acid, applying the Schmidt reaction to α-amino-dicarboxylic acids to produce basic amino acids. oregonstate.edu Following the synthesis, a modified isolation procedure using a Dowex-3 ion-exchange column can be employed to remove sulfuric acid and any unreacted glutamic acid, yielding 2,4-diaminobutanoic acid. oregonstate.edu While effective, the yield from this particular pathway has been reported as relatively low, at less than 20%. oregonstate.edu

Furthermore, the formation of 2,4-diaminobutanoic acid from asparagine-containing peptides has been reported. oregonstate.edu This observation led to investigations into synthetic routes starting from N-α-benzyloxycarbonyl-L-asparagine. Direct dehydration with p-tosyl chloride in pyridine produces a cyano acid, which can be hydrolyzed under high pressure to yield L-2,4-diaminobutyric acid. oregonstate.edu

Enzymatic and Biocatalytic Approaches to 2,4-Diaminobutanoic Acid and its Analogues

Biocatalysis and metabolic engineering offer powerful alternatives to traditional chemical synthesis, enabling the production of specific isomers and isotopically labeled compounds.

Enzyme-Catalyzed Production of Isotopically Labeled 2,4-Diaminobutanoic Acid (e.g., L-2,4-diamino[4-¹¹C]butyric acid)

For applications in molecular imaging such as Positron Emission Tomography (PET), isotopically labeled compounds are essential. The synthesis of L-2,4-diamino[4-¹¹C]butyric acid ([¹¹C]DAB) has been achieved through an enzyme-catalyzed reaction. nih.gov This method involves the reaction of hydrogen [¹¹C]cyanide with O-acetyl-L-serine, followed by a reduction step. nih.gov This biocatalytic process yields L-[¹¹C]DAB with a high radiochemical purity (greater than 96%) and an enantiomeric excess of 98%. nih.gov The decay-corrected radiochemical yield is reported to be between 30-40%, achieved within a rapid reaction time of 32 minutes, which is crucial given the short half-life of Carbon-11. nih.gov

Table 2: Summary of L-[¹¹C]DAB Enzymatic Synthesis

| Parameter | Value |

|---|---|

| Starting Materials | Hydrogen [¹¹C]cyanide, O-acetyl-L-serine |

| Product | L-2,4-diamino[4-¹¹C]butyric acid |

| Radiochemical Purity | >96% |

| Enantiomeric Excess | 98% |

| Radiochemical Yield | 30-40% (decay corrected) |

| Synthesis Time | 32 minutes |

Engineered Metabolic Pathways for the Biosynthesis of Structurally Related Compounds (e.g., 2,4-dihydroxybutyric acid)

Metabolic engineering has been successfully employed to create microbial strains capable of producing compounds structurally related to 2,4-diaminobutanoic acid. A significant example is the biosynthesis of 2,4-dihydroxybutyric acid (DHB), a versatile chemical precursor. nih.gov

In one approach, engineered Escherichia coli were developed to produce DHB from a mixture of methanol and glucose. This pathway utilizes a methanol dehydrogenase to convert methanol to formaldehyde. A pyruvate-dependent aldolase then catalyzes the condensation of formaldehyde and pyruvate (derived from glycolysis) to form the key intermediate 2-keto-4-hydroxybutyric acid, which is subsequently reduced to DHB.

Another engineered pathway in E. coli produces DHB aerobically from glucose via an artificial pathway that relies on the deamination of L-homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by its reduction. nih.gov Research in this area has focused on cofactor engineering, such as modifying an NADH-dependent OHB reductase to be NADPH-dependent, which is more favorable for reduction processes under aerobic conditions. nih.gov By increasing the intracellular supply of NADPH through overexpression of the membrane-bound transhydrogenase (pntAB gene), a significant increase in DHB production yield has been achieved. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2,4-Diaminobutanoic acid dihydrobromide |

| γ-Butyrolactone |

| Potassium phthalimide |

| 2-bromo-4-butyrolactone |

| 2-phthalimidolactone |

| Homoserine |

| Glutamic acid |

| Asparagine |

| L-2,4-diamino[4-¹¹C]butyric acid |

| O-acetyl-L-serine |

| Hydrogen [¹¹C]cyanide |

| 2,4-dihydroxybutyric acid |

| Methanol |

| Glucose |

| Formaldehyde |

| Pyruvate |

| 2-keto-4-hydroxybutyric acid |

| 2-oxo-4-hydroxybutyrate |

| Sulfuric acid |

| N-α-benzyloxycarbonyl-L-asparagine |

Strategies for Selective Functionalization and Derivatization

The synthetic utility of 2,4-diaminobutanoic acid is largely dependent on the ability to selectively modify its three distinct functional groups: the α-amino group, the γ-amino group, and the carboxylic acid. The presence of multiple nucleophilic amine groups necessitates precise control to achieve desired derivatizations. Modern synthetic strategies have enabled chemists to harness this molecule as a versatile building block for more complex structures.

Protecting group chemistry is fundamental to the selective functionalization of 2,4-diaminobutanoic acid. A protecting group is a reversibly attached molecular fragment that masks a reactive functional group, rendering it inert to specific reaction conditions. organic-chemistry.org This strategy allows other parts of the molecule to be modified selectively. After the desired transformation, the protecting group is removed to restore the original functionality.

For a molecule like 2,4-diaminobutanoic acid with two amine groups of differing reactivity and a carboxyl group, an orthogonal protection strategy is often employed. This involves using protecting groups that can be removed under distinct conditions (e.g., one acid-labile and one base-labile), allowing for the sequential deprotection and functionalization of specific sites. organic-chemistry.orgwikipedia.org

The tert-butoxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard method for introducing the Boc group onto an amine. organic-chemistry.org In the context of 2,4-diaminobutanoic acid, selective protection of the α-amino group (Nα) is frequently a critical first step for its use in peptide synthesis. The resulting Nα-Boc-L-2,4-diaminobutyric acid is a versatile intermediate, enhancing the compound's stability and solubility, making it an ideal building block for creating modified peptides and other bioactive compounds. chemimpex.com

The selective protection allows for subsequent reactions at the free γ-amino group or the carboxyl group. For instance, the carboxyl group can be activated for amide bond formation while both amines are protected, or the γ-amino group can be selectively acylated or alkylated when the α-amino group is masked.

Table 1: Common Protecting Group Strategies for 2,4-Diaminobutanoic Acid

| Protected Moiety | Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |

| α-Amino (Nα) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |

| γ-Amino (Nγ) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| α-Amino (Nα) | Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| Carboxyl (-COOH) | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Carboxyl (-COOH) | Methyl or Ethyl ester | Me or Et | Methanol or Ethanol, acid catalyst | Saponification (e.g., NaOH) followed by acidification |

Organophotoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions using visible light. diva-portal.org This methodology allows for the generation of radical intermediates, which can participate in a wide array of bond-forming reactions that are often challenging to achieve through traditional two-electron pathways. chemrxiv.org

While direct applications of organophotoredox catalysis to 2,4-diaminobutanoic acid are not extensively documented, the established principles of this technology offer a clear pathway for its derivatization to create unnatural amino acids. A common strategy involves the single-electron transfer (SET) oxidation of a precursor to generate a carbon-centered radical, which is then trapped by a suitable acceptor. chemrxiv.org

One potential approach involves the decarboxylation of a protected amino acid derivative. For instance, a protected 2,4-diaminobutanoic acid derivative could be coupled with other molecules through a photoredox-catalyzed Giese reaction. nih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, would oxidize a carboxylate to generate a carboxyl radical, which rapidly extrudes CO₂. The resulting alkyl radical can then add to an electron-deficient olefin, forming a new carbon-carbon bond. chemrxiv.orgnih.gov This method provides a route to β-substituted amino acids. nih.gov

Another powerful strategy is the functionalization of C-H bonds. diva-portal.org By employing a dual catalytic system involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, it is possible to selectively generate a radical at a specific C-H bond, which can then be used to form a new bond. This approach could potentially be applied to a protected 2,4-diaminobutanoic acid scaffold to introduce novel side chains and create diverse libraries of unnatural amino acids for drug discovery and chemical biology.

2,4-Diaminobutanoic acid serves as a valuable building block for the synthesis of larger, more complex molecules, owing to its distinct arrangement of functional groups. Its incorporation into peptides, natural products, and other molecular scaffolds imparts unique structural and functional properties.

Peptide Synthesis: As an unnatural amino acid, 2,4-diaminobutanoic acid and its derivatives are used in solid-phase or solution-phase peptide synthesis. chemimpex.comsigmaaldrich.com Its incorporation can introduce a positive charge at physiological pH via the γ-amino group, alter the peptide's conformation, or serve as a branching point for the attachment of other molecules, such as polyethylene glycol (PEG), lipids, or other peptides, to create complex bioconjugates.

Natural Product Synthesis: The 2,4-diaminobutanoic acid motif is found in a number of naturally occurring compounds, particularly in antibiotic polypeptides. cdnsciencepub.com Furthermore, it is a key intermediate in the biosynthesis of ectoine (B1671093), a compatible solute that protects microorganisms from osmotic stress. nih.gov The biosynthesis involves the acetylation of the γ-amino group of L-2,4-diaminobutyrate by the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) to form N-γ-acetyl-l-2,4-diaminobutyrate, which is the direct precursor to ectoine. nih.gov Synthetic chemists can leverage this natural scaffold to create novel analogs with potential applications in biotechnology and cosmetics.

Drug Development and Molecular Scaffolds: The diamino acid structure is a versatile scaffold in medicinal chemistry. The two amine groups provide handles for creating libraries of compounds through combinatorial chemistry. For example, a patent describes the synthesis of 2,4-diaminobutyric acid derivatives as intermediates for drugs, highlighting their utility in constructing molecules with multiple active groups. google.com Its structure allows for the creation of rigid or flexible linkers in molecules designed to interact with specific biological targets.

Table 2: Examples of Complex Architectures Incorporating the 2,4-Diaminobutanoic Acid Scaffold

| Molecular Class | Specific Example/Application | Role of 2,4-Diaminobutanoic Acid |

| Bioactive Peptides | Modified therapeutic peptides | Introduces a cationic charge, acts as a branching point, or constrains conformation. |

| Natural Products | Ectoine and its derivatives | Serves as the core biosynthetic precursor. nih.gov |

| Antibiotics | Various polypeptide antibiotics | Forms part of the peptide backbone, contributing to biological activity. cdnsciencepub.com |

| Pharmaceutical Intermediates | Drug candidates | Provides a four-carbon scaffold with multiple functionalization points. google.com |

Biochemical Roles and Metabolic Interventions of 2,4 Diaminobutanoic Acid

Participation in Endogenous Metabolic Pathways

Contribution to Amino Acid Metabolism and Intermediary Pathways

2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, participates in several specialized metabolic pathways. ontosight.aihmdb.ca It is not incorporated into proteins via the universal genetic code but serves as a crucial intermediate in the biosynthesis of various biologically active compounds. ontosight.ai One of the well-documented roles of DABA is as a precursor in the synthesis of ectoine (B1671093), a compatible solute that provides protection to cells under osmotic stress. nih.gov The biosynthesis of ectoine involves the enzyme L-2,4-diaminobutyrate acetyltransferase, which specifically catalyzes the transfer of an acetyl group from acetyl-CoA to L-2,4-diaminobutanoic acid, forming N-γ-acetyl-l-2,4-diaminobutanoate (N-γ-ADABA). nih.gov

In certain bacteria and plants, the biosynthesis of 2,4-DAB is known to proceed via the aspartate 4-phosphate pathway. bohrium.comnih.gov Furthermore, in some cyanobacteria, metabolic pathways involving 2,4-DAB may be linked to iron acquisition. bohrium.comnih.gov Research suggests a functional association with environmental iron-scavenging through its role as a precursor in the production of siderophores, which are high-affinity iron-chelating compounds. nih.gov In some marine bacteria like Vibrio alginolyticus, L-2,4-diaminobutanoic acid can be decarboxylated by the enzyme L-2,4-diaminobutyric acid decarboxylase to produce 1,3-diaminopropane, a component of polyamines. elsevierpure.com As a primary metabolite, 2,4-DAB is considered essential for the growth, development, or reproduction of the organisms that produce it. hmdb.ca

Interactions with Neurotransmitter Systems, Particularly GABA Metabolism

2,4-Diaminobutanoic acid is a recognized modulator of the γ-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system. wikipedia.orgnih.gov Its primary mechanisms of action involve the inhibition of both the synthesis and reuptake of GABA. wikipedia.org

Research has demonstrated that 2,4-DAB acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA into glutamate (B1630785). wikipedia.orgnih.gov By inhibiting this enzyme, 2,4-DAB effectively increases the concentration of GABA in the brain. wikipedia.orgnih.gov In addition to enzymatic inhibition, 2,4-DAB also functions as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission by prolonging the presence of GABA in the synaptic cleft. wikipedia.org The stereochemistry of 2,4-DAB plays a significant role in its activity; the S(+) stereoisomer is substantially more potent as an inhibitor of sodium-dependent GABA uptake compared to the R(-) stereoisomer. nih.gov However, both isomers show similar potency in inhibiting the sodium-independent binding of GABA to neuronal membranes. nih.gov Beyond the GABA system, 2,4-DAB has also been shown to activate N-methyl-D-aspartate (NMDA) receptors. nih.gov

| Mechanism of Action | Enzyme/Transporter Targeted | Effect on GABA Levels | Potency Notes |

|---|---|---|---|

| Enzyme Inhibition | GABA transaminase (GABA-T) | Increase (prevents degradation) | Acts as a non-competitive inhibitor. wikipedia.orgnih.gov |

| Reuptake Inhibition | GABA transporters | Increase (prolongs synaptic presence) | S(+) isomer is >20x more potent than R(-) isomer for uptake inhibition. wikipedia.orgnih.gov |

Biosynthesis and Occurrence in Biological Systems

Natural Production by Microorganisms (e.g., Cyanobacteria, Diatoms, Dinoflagellates)

2,4-Diaminobutanoic acid is a secondary metabolite produced by a diverse array of microorganisms. It is frequently identified as a cyanotoxin synthesized by various species of cyanobacteria (blue-green algae). nih.govbgsu.edu In these organisms, it often co-occurs with its structural isomer, β-N-methylamino-L-alanine (BMAA), another potent neurotoxin. bohrium.comnih.gov The production of 2,4-DAB is not limited to prokaryotes; various eukaryotic microalgae are also known producers. researchgate.net Several species of marine diatoms, including Thalassiosira pseudonana, Phaeodactylum tricornutum, Thalassiosira weissflogii, and Navicula pelliculosa, have been confirmed to synthesize 2,4-DAB. researchgate.netnih.gov Dinoflagellates are another significant source of this compound in aquatic environments. nih.govresearchgate.net Beyond photosynthetic microorganisms, 2,4-DAB is found in the cell walls of certain Gram-positive bacteria and is produced by bacteria such as Escherichia coli and Streptoalloteichus hindustanus, the latter of which synthesizes a homopolymer, γ-poly-D-2,4-diaminobutyric acid. researchgate.netfrontiersin.orgnih.gov

| Kingdom/Group | Organism Type | Examples |

|---|---|---|

| Bacteria | Cyanobacteria | Various toxin-producing species. nih.govbgsu.edu |

| Gram-positive bacteria | Component of cell walls. researchgate.net | |

| Actinobacteria | Streptoalloteichus hindustanus. frontiersin.org | |

| Proteobacteria | Escherichia coli, Vibrio alginolyticus. elsevierpure.comnih.gov | |

| Protista | Diatoms | Thalassiosira pseudonana, Phaeodactylum tricornutum. researchgate.netnih.gov |

| Dinoflagellates | Various species. nih.govresearchgate.net |

Presence in Leguminous Plants and Other Organisms

The occurrence of 2,4-Diaminobutanoic acid extends into the plant kingdom, particularly within the family Fabaceae (legumes). It has been identified in the seeds of various leguminous plants. researchgate.net Specific species in which its presence has been confirmed include Lathyrus latifolius (everlasting pea), Lathyrus sylvestris (flat pea), and Phaseolus vulgaris (common bean). nih.govnih.gov The biosynthetic pathways in Lathyrus species are noted as being distinct in some aspects from those identified in microorganisms. nih.gov Beyond legumes, L-2,4-diaminobutanoic acid has been detected, although not quantified, in a variety of other food sources, including pummelos, peppers, celeriacs, pineapples, and pot marjorams. hmdb.ca

Biological Functions and Mechanistic Roles (e.g., as a defense mechanism)

The biological roles of 2,4-Diaminobutanoic acid are varied and depend on the producing organism. In certain microorganisms, it serves as a key building block for other essential compounds. For example, it is a precursor for the biosynthesis of ectoine, which functions as a chemical chaperone to protect cellular structures from osmotic stress. nih.gov In some cyanobacteria, it is implicated in the synthesis of siderophores, which are crucial for scavenging iron from the environment. nih.gov It is also a structural component of polymyxin (B74138) antibiotics produced by bacteria. researchgate.net

A significant ecological role for 2,4-DAB appears to be as a defense mechanism. nih.gov Studies on the diatom Thalassiosira pseudonana have shown that the production of 2,4-DAB is upregulated in the presence of predators (copepods) and competitors. nih.govdiva-portal.org The compound exhibits toxic effects against the copepod predator Tigriopus sp. and can also inhibit the growth of the producing diatom itself, suggesting a complex role in mediating ecological interactions through chemical defense. nih.govdiva-portal.orgx-mol.com

| Biological Role | Mechanism/Function | Organism Group |

|---|---|---|

| Chemical Defense | Toxicity to predators and competitors. nih.govdiva-portal.org | Diatoms (e.g., Thalassiosira pseudonana) |

| Metabolic Precursor | Intermediate in the biosynthesis of ectoine (osmoprotectant). nih.gov | Bacteria |

| Metabolic Precursor | Intermediate in the biosynthesis of siderophores (iron scavenging). nih.gov | Cyanobacteria |

| Antibiotic Component | Structural component of polymyxin antibiotics. researchgate.net | Bacteria |

Enzymatic Transformations and Metabolic Interferences

The biochemical behavior of 2,4-Diaminobutanoic acid (DABA) is significantly defined by its interactions with various metabolic enzymes. It can act as an inhibitor, altering the activity of key enzymes, or serve as a crucial substrate in several biosynthetic pathways. These interactions highlight its potential for metabolic intervention and as a target for synthetic biology applications.

Research into the inhibitory effects of 2,4-diaminobutanoic acid has primarily focused on its interaction with enzymes involved in neurotransmitter metabolism.

GABA Transaminase: Gamma-aminobutyric acid (GABA) transaminase (GABA-T) is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. patsnap.comwikipedia.org The inhibition of GABA-T leads to increased levels of GABA in the brain, which can enhance inhibitory signaling. patsnap.com L-2,4-diaminobutanoic acid has been identified as an inhibitor of GABA-T. nih.gov Kinetic studies performed on GABA-T from rat brain regions revealed that DABA acts as a non-linear, non-competitive inhibitor of the enzyme's activity. nih.gov This inhibition of GABA-T by DABA is believed to be the mechanism behind the observed elevation of GABA levels in vivo. nih.gov The S(+)-stereoisomer of DABA is also noted as a potent inhibitor of GABA uptake in rat brain slices. nih.gov

Ornithine Carbamoyltransferase: Ornithine carbamoyltransferase (also known as ornithine transcarbamoylase) is a key enzyme in the urea (B33335) cycle and arginine biosynthesis, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. nih.gov While various compounds are known to inhibit this enzyme, extensive searches of scientific literature did not yield evidence that 2,4-diaminobutanoic acid acts as a direct inhibitor of ornithine carbamoyltransferase. However, studies have investigated L-2,4-diaminobutanoic acid as an alternative substrate for a different but related enzyme, human ornithine aminotransferase (hOAT), demonstrating its ability to interact with enzymes involved in ornithine metabolism. researchgate.net

2,4-Diaminobutanoic acid serves as a key metabolic intermediate (a substrate) in the natural biosynthesis of various valuable compounds. These existing natural pathways provide a foundation for metabolic engineering and the design of synthetic biological systems. scruttonlab.combiocompare.com By harnessing the enzymes that transform DABA, microorganisms can be engineered to produce specific chemicals. biocompare.com

Intermediate in 1,3-Diaminopropane Production: In several Acinetobacter species, L-2,4-diaminobutanoic acid is a direct precursor to 1,3-diaminopropane. nih.gov The biosynthetic pathway involves the enzyme L-2,4-diaminobutyrate decarboxylase, which specifically acts on L-DABA to catalyze its decarboxylation, yielding 1,3-diaminopropane. nih.govnih.gov This enzyme has been purified and characterized, showing a Kₘ of 1.59 mM for its substrate, L-DABA. nih.gov

Precursor in Ectoine Biosynthesis: Ectoine is a compatible solute that protects cells from osmotic stress and has applications as a chemical chaperone. In its biosynthesis pathway, L-2,4-diaminobutanoic acid is a crucial substrate for the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA). ebi.ac.uk This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to DABA, forming N-γ-acetyl-L-2,4-diaminobutyrate, which is the subsequent precursor for ectoine synthase. ebi.ac.uk

Role in Poly-D-Diaminobutanoic Acid Synthesis: In the bacterium Streptoalloteichus hindustanus, DABA is a building block for the antiviral compound poly-D-2,4-diaminobutyric acid. frontiersin.org A key step in this pathway is the stereoinversion of L-DABA to D-DABA, a reaction catalyzed by the PLP-independent 2,4-diaminobutyric acid racemase, PddB. frontiersin.org This enzyme exhibits strict substrate specificity for DABA isomers, highlighting its specialized role in this secondary metabolic pathway. frontiersin.org

Component of Cyanobacterial Metabolic Pathways: Bioinformatic analyses suggest that 2,4-diaminobutanoic acid is synthesized in some cyanobacteria via the aspartate 4-phosphate pathway. nih.gov In these organisms, DABA may be involved in the production of iron-scavenging molecules known as siderophores, as well as certain polyamines. nih.gov The pathway involves enzymes such as diaminobutanoate-2-oxo-glutarate transaminase and a subsequent decarboxylase. nih.gov

Precursor for Antibiotic Synthesis: In the marine bacterium Bacillus pumilus, L-2,4-diaminobutanoic acid (L-DAB) is the precursor for the synthesis of the antibiotic poly-γ-L-diaminobutanoic acid (γ-PAB). acs.org The biosynthesis involves aspartate kinase (ASK), a critical enzyme in the production of the L-DAB precursor. acs.org

Interactive Data Table: Enzymes Acting on 2,4-Diaminobutanoic Acid

| Enzyme Name | Abbreviation | Organism | Role of 2,4-Diaminobutanoic Acid | Function of Enzyme |

| GABA Transaminase | GABA-T | Rat (brain) | Inhibitor (Non-competitive) | Degrades the neurotransmitter GABA. wikipedia.orgnih.gov |

| L-2,4-diaminobutyrate decarboxylase | - | Acinetobacter calcoaceticus | Substrate | Decarboxylates L-DABA to form 1,3-diaminopropane. nih.govnih.gov |

| 2,4-diaminobutyric acid racemase | PddB | Streptoalloteichus hindustanus | Substrate | Catalyzes the stereoinversion between L-DABA and D-DABA. frontiersin.org |

| L-2,4-diaminobutyrate acetyltransferase | EctA | Paenibacillus lautus | Substrate | Acetylates L-DABA to form N-γ-acetyl-L-2,4-diaminobutyrate. ebi.ac.uk |

| Ornithine aminotransferase | hOAT | Human | Substrate (Alternative) | Catalyzes the metabolic conversion of ornithine. researchgate.net |

Mechanistic Investigations into 2,4 Diaminobutanoic Acid S Actions

Enzymatic Mechanism Studies Involving 2,4-Diaminobutanoic Acid

Recent research has identified and characterized PddB, the first known pyridoxal (B1214274) 5'-phosphate (PLP)-independent racemase with strict specificity for 2,4-diaminobutanoic acid (Dab). nih.govwikipedia.org Discovered in the actinobacterium Streptoalloteichus hindustanus, PddB is involved in the biosynthesis of the antiviral compound γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab). nih.govfrontiersin.org

PddB catalyzes the cofactor-independent stereoinversion of Dab. wikipedia.org The enzyme shows weak homology to diaminopimelate epimerase (DapF) but exhibits strict substrate selectivity for Dab, showing no activity towards analogs like L-arginine, L-lysine, or L-ornithine. wikipedia.orgfrontiersin.org The recombinant PddB enzyme functions optimally at a pH of approximately 8.5 and a temperature of 50°C. wikipedia.orgfrontiersin.org

Mechanistic studies, including site-directed mutagenesis, have provided critical evidence that PddB utilizes a thiolate-thiol pair for catalysis. nih.govwikipedia.org The substitution of two specific cysteine (Cys) residues in the active site leads to the complete abolishment of its racemase activity. nih.gov This supports a proposed mechanism where the two catalytic Cys residues facilitate the interconversion of L-Dab and D-Dab through a transient planar carbanion intermediate. frontiersin.org Unlike many racemases, PddB's activity is metal-independent, as it is unaffected by the presence of metal ions or the chelating agent ethylenediaminetetraacetic acid (EDTA). nih.govwikipedia.org

The enzymatic activity of PddB follows typical Michaelis-Menten kinetics. wikipedia.org Kinetic analysis reveals different parameters for the forward (L- to D-stereoinversion) and reverse reactions. The enzyme displays significantly higher Vmax, Km, and kcat values for the conversion of L-Dab to D-Dab compared to the reverse reaction. wikipedia.org However, the specificity constants (kcat/Km) for both directions are nearly equal. wikipedia.org The calculated equilibrium constant for the reaction is close to unity, confirming that the enzyme's function is indeed racemization. nih.govwikipedia.org

The kinetic profile suggests that the reaction velocity is biased towards the formation of D-Dab, which is the precursor for poly-D-Dab biosynthesis, especially when sufficient intracellular levels of L-Dab are available. wikipedia.org

Table 1: Kinetic Parameters of PddB Racemase

| Direction | Vmax (U/mg) | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|

| L-Dab to D-Dab | 1.9 ± 0.1 | 8.0 ± 0.6 | 1.6 | 0.20 |

| D-Dab to L-Dab | 0.81 ± 0.05 | 3.5 ± 0.4 | 0.69 | 0.20 |

Data sourced from biochemical characterizations of the enzyme. wikipedia.org

Table 2: Effect of Various Compounds on PddB Activity

| Compound | Concentration (mM) | Residual Activity (%) |

|---|---|---|

| None | - | 100 |

| Iodoacetamide | 1 | 24 |

| N-Ethylmaleimide | 1 | 1.7 |

| p-Chloromercuribenzoic acid | 0.1 | 0 |

| EDTA | 1 | 100 |

This table illustrates the inhibitory effects of sulfhydryl reagents and the lack of effect from a metal chelator. wikipedia.org

Structural Biology Insights into Biochemical Activity

Although a crystal structure for PddB is not yet available, structural insights have been gained through homology modeling. PddB shares a remarkable conformational analogy with diaminopimelate epimerase (DapF), despite low primary sequence similarity. wikipedia.org This structural similarity has allowed for the prediction of key amino acid residues within the active site that are likely responsible for substrate recognition and discrimination. wikipedia.org The proposed mechanism involves two key cysteine residues that act as the catalytic acid and base, abstracting and donating a proton at the α-carbon of the Dab substrate. frontiersin.org This two-base mechanism, operating through a carbanion intermediate, is a hallmark of PLP-independent racemases.

Computational tools have been instrumental in understanding the structure and function of PddB. A 3D structural model of PddB was constructed using the SWISS-MODEL server, with the crystal structure of Haemophilus influenzae DapF (PDB ID: 2GKE) serving as a template. wikipedia.org This in silico modeling, combined with secondary structure predictions, has been crucial for identifying the putative catalytic cysteine residues and other amino acids that form the active site pocket. wikipedia.org These computational approaches provide a foundational framework for hypothesizing how PddB achieves its strict substrate specificity, discriminating Dab from other structurally similar diamino acids. wikipedia.org

Mechanisms of Cellular and Organismal Interactions

At the cellular level, L-2,4-diaminobutanoic acid (L-DABA) is known to interact with specific transport systems. It is transported into rat brain synaptosomes via the GABA carrier, where it acts as a competitive inhibitor of GABA uptake. nih.gov The transport process is dependent on both the transmembrane electrical potential and the sodium ion gradient. nih.gov In certain tumor cells, such as cultured hepatoma cells, L-DABA is taken up by amino acid transport system A. nih.gov This uptake is so intense and unlimited that it leads to a massive accumulation of the amino acid, causing the cells to swell and undergo osmotic lysis. nih.govnih.gov This effect is driven by the Na+-gradient and results in an energy crisis for the cell as it attempts to restore this gradient. nih.gov

On an organismal level, L-DABA exhibits neurotoxic effects. In rats, toxic doses lead to symptoms like hyperirritability, tremors, and convulsions. nih.govnih.gov This neurotoxicity is not a direct effect on the brain but is primarily due to liver damage. nih.govnih.gov L-DABA competitively inhibits ornithine carbamoyltransferase in the liver, a key enzyme in the urea (B33335) cycle. nih.govnih.gov This inhibition impairs the liver's ability to process ammonia (B1221849), leading to a state of chronic, low-level ammonia toxicity, which in turn causes secondary brain damage. nih.govnih.gov Furthermore, DABA acts as an inhibitor of GABA transaminase and a GABA reuptake inhibitor, which elevates levels of the inhibitory neurotransmitter GABA in the central nervous system. wikipedia.org

In other biological contexts, 2,4-diaminobutyric acid can serve as a defense mechanism. For instance, the diatom Thalassiosira pseudonana has been shown to produce DAB in response to the presence of predators and competitors, suggesting a role in ecological interactions. researchgate.net

Modulation of Intracellular Biochemical Signaling Cascades

Research indicates that 2,4-Diaminobutanoic acid can significantly alter intracellular biochemical signaling cascades, with a particular impact on calcium signaling pathways. In vivo studies using larval zebrafish have revealed that exposure to 2,4-DAB perturbs several molecular pathways, most notably leading to a strong activation of calcium signaling. nih.gov Calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. The dysregulation of calcium homeostasis can trigger a cascade of downstream events, potentially leading to cellular dysfunction.

One of the proposed mechanisms for this alteration in calcium signaling is the interaction of 2,4-DAB with N-methyl-D-aspartate (NMDA) receptors. nih.gov The activation of these receptors, which are ionotropic glutamate (B1630785) receptors, leads to an influx of calcium into the cell, thereby increasing the intracellular calcium concentration.

In addition to its effects on calcium signaling, proteomic analyses have suggested that 2,4-DAB exposure may also impair other key signaling pathways. Specifically, evidence points towards the impaired activation of Protein Kinase A (PKA) and 14-3-3 protein signaling. nih.gov PKA is a crucial enzyme involved in the regulation of various cellular processes, including metabolism and gene expression, through the phosphorylation of specific substrate proteins. The 14-3-3 proteins are a family of highly conserved regulatory molecules that interact with a wide range of signaling proteins, including kinases, phosphatases, and transmembrane receptors, thereby playing a pivotal role in orchestrating signaling networks.

The modulation of these fundamental signaling cascades by 2,4-Diaminobutanoic acid highlights its potential to broadly influence cellular function and response to external stimuli.

Influence on Cellular Metabolic Fluxes and Homeostasis

2,4-Diaminobutanoic acid has been shown to exert a significant influence on cellular metabolic fluxes and the maintenance of homeostasis. A primary target of its action is the L-serine biosynthesis pathway. nih.gov Proteomic studies on human neuroblastoma cells have demonstrated that exposure to 2,4-DAB leads to notable perturbations in this pathway, along with systemic changes in the cell's energy metabolism. nih.gov

A key finding is the significant decrease in both the mRNA and protein levels of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo synthesis of L-serine. nih.gov This reduction in PHGDH levels curtails the cell's ability to produce serine, an amino acid crucial for the synthesis of proteins, nucleotides, and lipids.

Beyond the L-serine pathway, 2,4-DAB also impacts other central metabolic processes, including fatty acid ß-oxidation and glycolysis. nih.gov The disruption of these energy-producing pathways can have profound consequences for cellular function. In the context of cancer cells, particularly hepatoma cells, the unlimited uptake of 2,4-DAB, which is not subject to saturation kinetics, has been observed to induce a "tumour cell energy crisis". nih.gov This is attributed to the massive accumulation of the amino acid, leading to a futile cycle of attempting to restore the sodium gradient, ultimately depleting the cell's energy reserves. nih.gov

The collective impact of 2,4-Diaminobutanoic acid on these critical metabolic pathways underscores its ability to disrupt cellular homeostasis, leading to significant alterations in cell viability and function.

Table 1: Observed Effects of 2,4-Diaminobutanoic Acid on Key Proteins and Metabolic Pathways

| Affected Molecule/Pathway | Organism/Cell Line | Observed Effect | Reference |

| Signaling | |||

| Calcium (Ca²⁺) Signaling | Zebrafish (larvae) | Strong activation | nih.gov |

| Protein Kinase A (PKA) Signaling | Zebrafish (larvae) | Impaired activation | nih.gov |

| 14-3-3 Protein Signaling | Zebrafish (larvae) | Impaired activation | nih.gov |

| Metabolism | |||

| L-Serine Biosynthesis Pathway | Human Neuroblastoma Cells | Perturbation | nih.gov |

| 3-phosphoglycerate dehydrogenase (PHGDH) | Human Neuroblastoma Cells | Significant decrease in mRNA and protein levels | nih.gov |

| Fatty Acid ß-Oxidation | Human Neuroblastoma Cells | Perturbation | nih.gov |

| Glycolysis | Human Neuroblastoma Cells | Perturbation | nih.gov |

| Cellular Energy Metabolism | Human Hepatoma Cells | Induction of an "energy crisis" | nih.gov |

Applications in Chemical Biology and Advanced Biomedical Research

Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of 2,4-diaminobutanoic acid into peptide chains allows for the creation of peptidomimetics with altered structures and functions. This non-natural amino acid can introduce conformational constraints, modify biological activity, and enhance stability against enzymatic degradation.

2,4-Diaminobutanoic acid and its derivatives are readily integrated into standard peptide synthesis protocols. In solid-phase peptide synthesis (SPPS) , the growing peptide chain is anchored to an insoluble resin, allowing for the efficient addition of amino acids, including protected forms of DABA. peptide.comnih.gov Key to this process is the use of protecting groups for the amino and carboxyl functionalities to ensure specific bond formation. nih.gov

Similarly, solution-phase peptide synthesis offers a classical yet effective method for creating peptides containing DABA, particularly for large-scale production. sigmaaldrich.com This approach involves the stepwise coupling of protected amino acid derivatives in a homogenous solution. libretexts.org

Table 1: Protecting Groups for 2,4-Diaminobutanoic Acid in Peptide Synthesis

| Protecting Group | Target Functional Group | Cleavage Conditions |

| Boc (tert-butoxycarbonyl) | α-amino or γ-amino group | Acidic conditions (e.g., TFA) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-amino or γ-amino group | Basic conditions (e.g., piperidine) |

| Z (Benzyloxycarbonyl) | γ-amino group | Catalytic hydrogenation |

This table provides examples of common protecting groups used for the amino functionalities of 2,4-diaminobutanoic acid during peptide synthesis.

The dihydrobromide salt form of 2,4-diaminobutanoic acid can be utilized in these synthetic strategies, typically after neutralization to the free amine for efficient coupling reactions.

Researchers have successfully incorporated 2,4-diaminobutanoic acid into the backbone of peptide nucleic acids (PNAs) to create novel nucleo-γ-peptides . These constructs, where a nucleobase is attached to the γ-amino group of the DABA residue, have shown potential in antisense and antigene therapies due to their ability to bind to DNA and RNA with high affinity and specificity.

Furthermore, the use of DABA as a turn moiety in hairpin polyamides has been explored. nih.gov These molecules are designed to bind to the minor groove of DNA with sequence specificity, offering a platform for the development of gene-regulating agents. nih.gov The stereochemistry and linkage position (α- vs. γ-amino group) of the DABA residue have been shown to significantly influence the DNA-binding properties and biological activity of these polyamide conjugates. nih.gov

Development of Chemical Probes and Bioconjugation Reagents

The two reactive amino groups of 2,4-diaminobutanoic acid make it an attractive scaffold for the development of chemical probes and for use in bioconjugation strategies. These applications are crucial for studying biological processes and for the targeted delivery of therapeutic agents.

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The amino groups of DABA can be selectively modified to introduce functionalities for "click chemistry," such as azides or alkynes, or other reactive handles for attachment to biomolecules. nih.gov This allows for the site-specific labeling of proteins and other cellular components for imaging and tracking studies. While direct examples with 2,4-diaminobutanoic acid dihydrobromide are not extensively documented, the principles of bioconjugation using amino-containing compounds are well-established and applicable.

Radiolabeling is a powerful technique for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov Introducing a radioactive isotope, such as carbon-14 (¹⁴C), into a molecule allows for its sensitive detection and quantification in biological systems. nih.gov

While specific studies detailing the radiolabeling of this compound for pharmacokinetic analysis are not prevalent in the reviewed literature, the general methodology is well-established. nih.gov A synthetic route could be designed to incorporate a ¹⁴C-labeled precursor to produce radiolabeled DABA. This would enable researchers to track its fate in vivo and gather crucial data for its potential therapeutic applications.

Table 2: Common Carbon Radioisotopes for Pharmacokinetic Studies

| Isotope | Half-life | Emission |

| Carbon-11 (¹¹C) | 20.4 minutes | Positron |

| Carbon-14 (¹⁴C) | 5,730 years | Beta |

This table highlights the properties of carbon isotopes commonly used in radiolabeling for pharmacokinetic research.

Precursor for Advanced Materials and Value-Added Biochemicals

Beyond its role in peptide science, 2,4-diaminobutanoic acid serves as a valuable precursor for the synthesis of other important molecules and materials.

One of the most significant applications of L-2,4-diaminobutanoic acid is as a key intermediate in the biosynthesis of ectoine (B1671093) . nih.govtypology.com Ectoine is a compatible solute produced by various bacteria to protect them from osmotic stress. nih.gov It has found commercial applications in cosmetics and as a stabilizer for enzymes and other biomolecules. typology.com The biosynthesis of ectoine involves the acetylation of the γ-amino group of DABA, followed by cyclization. nih.gov

Furthermore, the diamine nature of 2,4-diaminobutanoic acid makes it a suitable monomer for the synthesis of polyamides . researchgate.net By reacting with dicarboxylic acids, DABA can form polymers with amide linkages in the backbone. The specific properties of these polyamides can be tailored by the choice of the dicarboxylic acid co-monomer. researchgate.net The incorporation of the chiral DABA monomer can also impart unique properties to the resulting polymer.

Synthesis of Industrially Relevant Chemicals

While direct, large-scale industrial synthesis pathways starting from 2,4-diaminobutanoic acid are not prominently documented, its structural motifs are closely related to key intermediates in the biotechnological production of several platform chemicals. The focus in modern green chemistry is on microbial synthesis from renewable feedstocks, where engineered metabolic pathways create versatile precursors for chemicals like 2,4-dihydroxybutyric acid, 1,3-propanediol, and 1,2,4-butanetriol.

2,4-Dihydroxybutyric acid (DHB): This compound is a valuable precursor for synthesizing the methionine analog 2-hydroxy-4-(methylthio)butyrate, which is used in animal feed. Research has established synthetic metabolic pathways in microorganisms like Escherichia coli to produce (L)-2,4-dihydroxybutyrate (L-DHB). One such pathway starts from the Krebs cycle intermediate malate. frontiersin.orgnih.gov Another engineered route converts the natural amino acid homoserine to DHB. researchgate.net

1,3-Propanediol (PDO): A key monomer for the production of advanced polyesters like polytrimethylene terephthalate (PTT), 1,3-propanediol can be synthesized through various biological routes. nih.govresearchgate.net An innovative pathway proceeds from glucose via the non-natural metabolite L-DHB, linking the synthesis of DHB directly to the production of 1,3-PDO. frontiersin.orgnih.gov This highlights the role of C4 hydroxy acids as intermediates in producing industrially significant diols.

1,2,4-Butanetriol (BT): This polyol is a crucial precursor for the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN) and for certain pharmaceuticals. nih.govwikipedia.org Biotechnological production of BT has been achieved by engineering microbes to convert renewable sugars like xylose or arabinose. wikipedia.orgdtic.mil Chemical synthesis routes, such as the reduction of malic acid esters, have also been well-established. nih.govwikipedia.org More recently, novel biosynthetic pathways have been designed to produce BT from glucose via homoserine in engineered E. coli. sciepublish.com

Applications in the Development of New Advanced Biopolymers

2,4-Diaminobutanoic acid is a direct building block for a unique class of poly(amino acid)s, demonstrating its potential in advanced biopolymer development. Unlike polymers made from proteinogenic amino acids, those derived from DABA have distinct properties.

Researchers have discovered that certain strains of Streptomyces celluloflavus naturally produce homopolymers of 2,4-diaminobutanoic acid. nih.gov These biopolymers are notable for their stereochemistry:

Poly(γ-L-diaminobutanoic acid) (γ-PAB): This is a homopolymer of the L-isomer of DABA, where the linkage occurs between the γ-amino group and the α-carboxylic acid group. nih.gov

Poly-d-Dab: The mirror-image isomer, a homopolymer of D-DABA, is also biosynthesized by specific microorganisms. nih.gov

The biosynthesis of these mirror-symmetric polymers has been a subject of significant investigation. Studies have revealed that while the pathways are similar, the production of poly-d-Dab involves an additional racemase enzyme that converts L-DABA to D-DABA. nih.gov The respective synthetase enzymes then exhibit high stereoselectivity, activating and incorporating only the correct enantiomer into the growing polymer chain. nih.gov These DABA-based biopolymers have been shown to exhibit antimicrobial properties, suggesting potential applications in fields requiring biocompatible and biodegradable functional polymers. nih.gov

Analytical Standards and Differentiating Reagents

The well-defined chemical structure of this compound makes it an excellent tool for analytical chemistry, particularly in the complex field of amino acid analysis.

Use as an Internal Standard for Amino Acid Analysis

In quantitative analytical techniques like chromatography, an internal standard is a known amount of a compound added to a sample to aid in the quantification of other analytes. The ideal internal standard is chemically similar to the analyte but not naturally present in the sample. L-2,4-Diaminobutyric acid is employed as an internal standard in various amino acid analysis protocols. Its structural similarity to other amino acids allows it to behave predictably during separation and detection, while its non-proteinogenic nature ensures it does not interfere with the measurement of common amino acids in biological samples.

Reagent for Differentiation of Related Amino Acids

One of the most critical analytical applications of 2,4-diaminobutanoic acid (DAB) is in the accurate detection of the neurotoxin β-N-methylamino-L-alanine (BMAA). BMAA is a structural isomer of DAB, meaning they share the same molecular formula and mass but have different atomic arrangements. nih.gov This isomeric relationship makes it challenging to distinguish between them using mass spectrometry alone.

Accurate differentiation is crucial because BMAA has been linked to neurodegenerative diseases, making its presence in environmental or food samples a significant concern. nih.govnih.gov 2,4-Diaminobutanoic acid is used as a reference standard in analytical methods developed to resolve this issue. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods can reliably separate BMAA from DAB based on differences in their retention times and fragmentation patterns. nih.gov By chromatographically separating the isomers before detection, analysts can unequivocally identify and quantify the neurotoxin BMAA without interference from DAB. nih.govresearchgate.net

Data Tables

Table 1: Analytical Applications of 2,4-Diaminobutanoic Acid

| Application Area | Function | Rationale | Analytical Techniques |

|---|---|---|---|

| Amino Acid Quantification | Internal Standard | Chemically similar to target analytes but absent in biological samples, enabling precise quantification. | HPLC, Chromatography |

| Neurotoxin Analysis | Differentiating Reagent / Reference Standard | Separates and distinguishes the neurotoxin BMAA from its non-toxic structural isomer, DAB. | HPLC, LC-MS/MS |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,4-Diaminobutanoic acid | DABA, DAB |

| 2,4-Dihydroxybutyric acid | DHB |

| 1,3-Propanediol | PDO |

| 1,2,4-Butanetriol | BT |

| β-N-methylamino-L-alanine | BMAA |

| High-Performance Liquid Chromatography | HPLC |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |

| Poly(γ-L-diaminobutanoic acid) | γ-PAB |

| Polytrimethylene terephthalate | PTT |

Analytical and Detection Methodologies in 2,4 Diaminobutanoic Acid Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of DABA analysis, providing the necessary separation for accurate measurement. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question, such as whether quantification or simple detection is the goal.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD) and UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including DABA. However, since DABA lacks a native chromophore or fluorophore, pre-column derivatization is necessary for detection by UV or fluorescence detectors. researchgate.netnih.gov

Fluorescence Detection (FD): This method offers high sensitivity. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthaldialdehyde (OPA) are used to label the primary amino groups of DABA, rendering the molecule fluorescent. nih.govnih.gov The resulting derivatives can be separated on a reverse-phase HPLC column and detected with high sensitivity. nih.gov While sensitive, HPLC-FLD methods can be prone to interference from other compounds in complex samples, which may lead to overestimation of concentrations when compared to more specific techniques like mass spectrometry. plos.org

UV Detection: For UV detection, derivatizing agents that attach a UV-absorbing molecule to the amino acid are employed. Reagents like 2,4-dinitrofluorodinitrobenzene (FDNB) react with the amino groups of DABA, allowing for detection with a UV detector, typically around 360 nm. researchgate.net HPLC-UV is a robust and accessible method, suitable for routine analysis where high sensitivity is not the primary requirement. nih.gov

The selection of the derivatization reagent and HPLC conditions is critical for achieving the desired separation and sensitivity.

Table 1: Comparison of HPLC Detection Methods for DABA

| Feature | Fluorescence Detection (FD) | UV Detection |

|---|---|---|

| Principle | Derivatized analyte emits light at a specific wavelength after excitation. | Derivatized analyte absorbs light at a specific wavelength. |

| Common Reagents | AQC, OPA nih.govnih.gov | FDNB researchgate.net |

| Sensitivity | High (fmol to pmol range) | Moderate to Low (pmol to nmol range) |

| Selectivity | Good, but can be susceptible to matrix interference. plos.org | Moderate, dependent on the selectivity of the derivatizing agent. |

| Advantages | Excellent for trace-level quantification. | Robust, cost-effective, widely available. nih.gov |

| Disadvantages | May overestimate concentrations in complex matrices without MS confirmation. plos.org | Lower sensitivity compared to FD and MS. |

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS and MS/MS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of DABA and its isomers. plos.orgnih.govnih.gov This approach offers superior resolution, speed, sensitivity, and specificity compared to HPLC-based methods. scielo.org.za

UHPLC systems use columns with smaller particles, leading to sharper peaks and better separation efficiency, which is crucial for resolving isomers. researchgate.net The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions (product ions) generated through collision-induced dissociation. nih.gov

Several strategies are used for UHPLC-MS/MS analysis of DABA:

Derivatization: Similar to HPLC, derivatization with reagents like AQC or dansyl chloride is often performed. nih.govmdpi.com This enhances chromatographic retention on reverse-phase columns and improves ionization efficiency, leading to lower detection limits. mdpi.com

Direct Analysis (Underivatized): Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the separation and detection of polar compounds like DABA without derivatization. nih.govphfscience.nz This "direct" approach simplifies sample preparation and avoids potential biases introduced by the derivatization process. nih.gov

The high specificity of MS/MS detection allows for the confident identification of DABA even in complex biological samples. nih.gov

Table 2: Selected UHPLC-MS/MS Methods for DABA Analysis

| Method | Column Type | Derivatization | Key Advantage | Limit of Detection (LOD) / Quantification (LOQ) |

|---|---|---|---|---|

| AQC-UHPLC-MS/MS | Reverse-Phase C18 | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Excellent separation and sensitivity for isomers. researchgate.net | LOQs range from 0.13 to 1.38 ng/mL. mdpi.com |

| Dansyl-UHPLC-MS/MS | Reverse-Phase C18 | Dansyl Chloride | Validated for quantification in complex matrices like seafood. nih.gov | Not specified. |

| HILIC-MS/MS | SeQuant® ZIC-HILIC | None (Direct Analysis) | Simplifies sample preparation; avoids derivatization issues. nih.gov | DAB exhibits high sensitivity (<0.06 µg/g in cyanobacteria). nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for metabolomic analysis but is less commonly used for the direct, targeted analysis of DABA itself. nih.gov Because amino acids are non-volatile, they require derivatization to increase their volatility for GC analysis. mdpi.com Common derivatization methods include silylation (e.g., using MTBSTFA) or acylation followed by esterification. mdpi.com

Isomer Differentiation and Chiral Analysis Techniques

A significant analytical challenge in DABA research is distinguishing it from its various isomers and quantifying its specific enantiomeric forms.

Methods for Distinguishing Stereoisomers and Structural Isomers (e.g., from BMAA)

The primary methods for robust isomer differentiation are:

Chromatographic Separation: Using optimized UHPLC methods, DABA and BMAA can be separated based on their different retention times. nih.govscielo.org.za Both reverse-phase chromatography of derivatized analytes and HILIC for underivatized analytes have proven effective at resolving these isomers. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS): This is the most definitive method. nih.gov Although DABA and BMAA have the same parent mass, they break apart into different, diagnostic product ions upon fragmentation in the mass spectrometer. nih.gov By monitoring for these unique fragments, the two compounds can be unambiguously distinguished and quantified. nih.gov For example, under certain conditions, derivatized BMAA may produce a characteristic neutral loss of a specific fragment that is absent in the fragmentation of DABA.

Table 3: Mass Spectrometric Differentiation of BMAA and DABA

| Feature | β-N-methylamino-L-alanine (BMAA) | 2,4-Diaminobutanoic acid (DABA) |

|---|---|---|

| Molecular Formula | C4H10N2O2 | C4H10N2O2 |

| Monoisotopic Mass | 118.0742 g/mol | 118.0742 g/mol |

| Analytical Distinction | Relies on chromatographic separation and unique MS/MS fragmentation patterns. nih.gov | Relies on chromatographic separation and unique MS/MS fragmentation patterns. nih.gov |

| Key Differentiator | Different HPLC/UHPLC retention times and diagnostic product ions in MS/MS spectra. nih.gov | Different HPLC/UHPLC retention times and diagnostic product ions in MS/MS spectra. nih.gov |

Determination of Enantiomeric Excess in Synthetic Products

2,4-Diaminobutanoic acid is a chiral molecule that exists as two enantiomers: L-DABA and D-DABA. chemicalbook.com In synthetic chemistry, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.gov

A common and effective technique for this is an indirect HPLC method following derivatization with a chiral reagent. Marfey's method is a prime example. frontiersin.org

Derivatization: The mixture of DABA enantiomers is reacted with a homochiral derivatizing agent, such as 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA). frontiersin.org

Diastereomer Formation: This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. frontiersin.org

Separation and Quantification: The resulting di-FDLA-labeled diastereomers are then separated using reverse-phase HPLC and quantified, typically by UV detection at 340 nm. frontiersin.org The relative peak areas of the two diastereomers correspond directly to the ratio of the original enantiomers, allowing for the calculation of enantiomeric excess. frontiersin.org

This approach provides a reliable and precise method for assessing the stereochemical outcome of asymmetric syntheses that produce DABA. frontiersin.org

Sample Preparation and Derivatization for Enhanced Analytical Sensitivity

In the quantitative analysis of 2,4-Diaminobutanoic acid, particularly from complex biological matrices, meticulous sample preparation is paramount to ensure accurate and reproducible results. The primary goals of sample preparation are to isolate the analyte of interest from interfering substances, enhance its concentration, and convert it into a form that is amenable to the chosen analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids like 2,4-Diaminobutanoic acid, derivatization is a critical step to improve their chromatographic behavior and detection sensitivity.

Derivatization Strategies (e.g., Propyl Chloroformate) for Improved Detection

The derivatization of 2,4-Diaminobutanoic acid with propyl chloroformate proceeds in a two-step reaction. First, the amino groups are acylated, and then the carboxyl group is esterified. This process results in a less polar and more volatile derivative that can be easily separated and detected by GC-MS. The reaction is typically carried out in a buffered aqueous solution, followed by extraction of the derivatized analyte into an organic solvent.

A generalized procedure for the derivatization of amino acids, including what would be applicable to 2,4-Diaminobutanoic acid, using propyl chloroformate is outlined below. It is important to note that optimization of reaction conditions, such as pH, temperature, and reagent concentrations, is crucial for achieving high derivatization efficiency and reproducibility for a specific analyte.

Table 1: Generalized Propyl Chloroformate Derivatization Protocol

| Step | Parameter | Description |

| 1. Sample Preparation | pH Adjustment | The aqueous sample containing the amino acid is adjusted to an alkaline pH (typically pH 8-9) to facilitate the acylation of the amino groups. |

| 2. Derivatization | Reagent Addition | A solution of propyl chloroformate in a suitable solvent (e.g., propanol) and a catalyst, such as pyridine, are added to the sample. The reaction is often performed at a controlled temperature (e.g., 35-60°C) for a specific duration to ensure complete derivatization. |

| 3. Extraction | Solvent Extraction | After derivatization, the resulting N-propoxycarbonyl amino acid propyl esters are extracted from the aqueous phase into a non-polar organic solvent, such as chloroform or hexane. This step also serves to separate the derivatized analyte from water-soluble matrix components. |

| 4. Analysis | GC-MS Injection | The organic extract containing the derivatized 2,4-Diaminobutanoic acid is then concentrated and injected into the GC-MS system for analysis. |

The use of propyl chloroformate offers several advantages, including the ability to perform the derivatization directly in aqueous samples, which can streamline the process and allow for automation d-nb.inforesearchgate.netspringernature.comnih.govspringernature.com.

Optimization of Matrix Effects and Interference Mitigation in Complex Samples

When analyzing biological samples such as plasma, urine, or tissue extracts, the sample matrix can significantly impact the accuracy and precision of the analytical method. nih.gov Matrix effects are caused by co-eluting endogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.gov Therefore, strategies to mitigate these interferences are essential for reliable analysis of 2,4-Diaminobutanoic acid.

Several approaches can be employed to assess and minimize the impact of the sample matrix. The choice of strategy often depends on the complexity of the matrix and the required sensitivity of the assay.

Table 2: Strategies for Mitigation of Matrix Effects

| Strategy | Description | Advantages | Disadvantages |

| Sample Cleanup | Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering components from the sample before derivatization and analysis. | Can significantly reduce matrix effects by removing a broad range of interfering substances. | May be time-consuming, can lead to analyte loss, and may not remove all interferences. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is similar in composition to the samples being analyzed. | Compensates for matrix effects by ensuring that both the standards and the samples are affected similarly by the matrix. | Requires a source of analyte-free matrix, which can be difficult to obtain. Matrix variability between different lots of blank matrix can be a source of error. |

| Stable Isotope-Labeled Internal Standard | A known amount of a stable isotope-labeled analog of 2,4-Diaminobutanoic acid is added to the samples before sample preparation. This internal standard co-elutes with the analyte and experiences similar matrix effects. | Considered the gold standard for correcting matrix effects as it effectively compensates for variations in sample preparation, derivatization, and ionization. | Synthesis of a specific stable isotope-labeled internal standard can be expensive and may not be commercially available. |

| Standard Addition Method | Known amounts of the analyte are added to aliquots of the sample. The concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the x-axis. | Can be very effective in compensating for matrix effects on a per-sample basis. | Is laborious and time-consuming as each sample requires multiple analyses. |

| Post-Column Infusion | A constant flow of the analyte solution is introduced into the mass spectrometer after the chromatographic column, while a blank matrix extract is injected. Any suppression or enhancement of the analyte signal indicates the presence of matrix effects at specific retention times. | Provides a qualitative assessment of when matrix effects occur during the chromatographic run, which can help in optimizing the separation to avoid co-elution of the analyte with interfering compounds. | Does not provide a quantitative correction for the matrix effect. |

The selection of an appropriate strategy, or a combination of strategies, is crucial for developing a robust and reliable analytical method for the determination of 2,4-Diaminobutanoic acid in complex biological samples. For instance, a study on the analysis of amino acids in biological fluids by GC-MS demonstrated that for most amino acids, the use of aqueous standards for calibration was justified due to the absence of significant matrix effects after their derivatization protocol. However, for some amino acids, slight over- or underestimation was observed, highlighting the importance of evaluating matrix effects for each specific analyte and matrix.

Future Research Directions and Translational Outlook

Innovations in Stereoselective Synthesis and Biocatalytic Production

The development of efficient and precise methods for synthesizing specific stereoisomers of 2,4-diaminobutanoic acid is critical for both research and potential commercial applications. While various chemical synthesis routes have been established, future efforts are focused on improving yield, stereoselectivity, and sustainability. oregonstate.edugoogle.com

Recent advancements have highlighted chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of biological catalysts. benthamdirect.com One patented method utilizes homoserine as a starting material, employing a six-step process that includes protecting key functional groups and introducing the second amino group via a Mitsunobu reaction, offering mild reaction conditions suitable for larger-scale production. google.com Asymmetric synthesis strategies, which are crucial for producing enantiomerically pure compounds for pharmaceutical development, are also a major focus. mdpi.comacs.org

Biocatalytic production represents a promising frontier. Research into the biosynthesis of poly-D-2,4-diaminobutyric acid (poly-D-Dab) in bacteria like Streptoalloteichus hindustanus has revealed the enzymatic machinery responsible for its creation. frontiersin.org A key discovery is the characterization of PddB, the first identified pyridoxal (B1214274) 5'-phosphate (PLP)-independent 2,4-diaminobutyric acid racemase, which stereoinverts the L-enantiomer to the D-enantiomer. frontiersin.org Similarly, studies on Streptomyces celluloflavus have shown that the stereoselective biosynthesis of poly-Dab homopolymers is uniquely governed by the adenylation (A) domain's activity for a d-amino acid, a departure from typical non-ribosomal peptide synthesis (NRPS) systems where an epimerization domain handles stereoinversion. acs.org Harnessing these and other newly discovered enzymes could enable the development of whole-cell or cell-free systems for the sustainable and highly specific production of DABA enantiomers.

| Synthesis Strategy | Key Features | Starting Material (Example) | Relevant Research Focus |

|---|---|---|---|

| Chemical Synthesis | Established routes, focus on improving yield and scalability. | Homoserine, Butyrolactone | Developing milder reaction conditions, more efficient purification. google.comhmdb.ca |